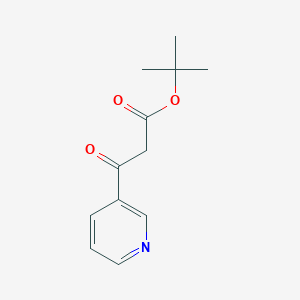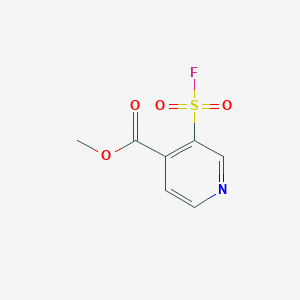
Methyl 3-(fluorosulfonyl)isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(fluorosulfonyl)isonicotinate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a fluorosulfonyl group attached to an isonicotinate moiety, making it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(fluorosulfonyl)isonicotinate typically involves the introduction of a fluorosulfonyl group to an isonicotinate derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired sulfonyl fluoride compound . The reaction conditions often involve the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF as fluorosulfonylating agents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. specific industrial methods for this compound are not extensively documented in the literature.
化学反応の分析
Types of Reactions
Methyl 3-(fluorosulfonyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The presence of the fluorosulfonyl group allows for addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuryl fluoride, fluorinating agents, and various nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, substitution reactions can yield a wide range of fluorinated derivatives, while oxidation reactions may produce sulfonyl fluorides with different oxidation states.
科学的研究の応用
Methyl 3-(fluorosulfonyl)isonicotinate has several scientific research applications, including:
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions and developing bioactive molecules.
作用機序
The mechanism of action of Methyl 3-(fluorosulfonyl)isonicotinate involves its interaction with molecular targets through its fluorosulfonyl group. This group can form strong bonds with various substrates, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets are still under investigation, but the compound’s ability to participate in diverse chemical reactions suggests a broad range of potential mechanisms .
類似化合物との比較
Similar Compounds
Methyl isonicotinate: A related compound with a similar structure but lacking the fluorosulfonyl group.
1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide: Another fluorosulfonyl-containing compound used in ionic liquids and electrochemical applications.
Uniqueness
Methyl 3-(fluorosulfonyl)isonicotinate stands out due to its specific combination of the fluorosulfonyl group and isonicotinate moiety. This unique structure imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a subject of interest in various research fields.
特性
分子式 |
C7H6FNO4S |
|---|---|
分子量 |
219.19 g/mol |
IUPAC名 |
methyl 3-fluorosulfonylpyridine-4-carboxylate |
InChI |
InChI=1S/C7H6FNO4S/c1-13-7(10)5-2-3-9-4-6(5)14(8,11)12/h2-4H,1H3 |
InChIキー |
LKOHZYVOQJNLMQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=NC=C1)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


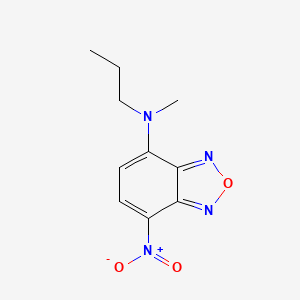
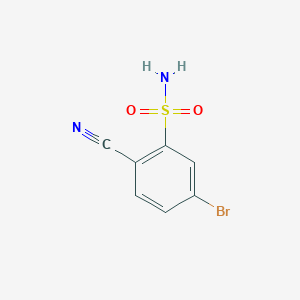


![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)
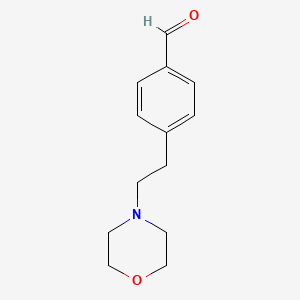
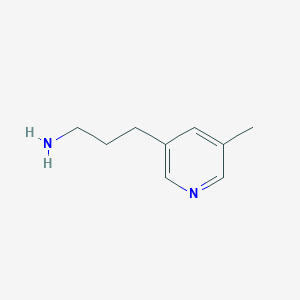
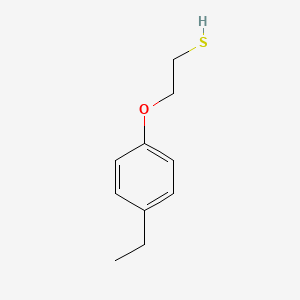
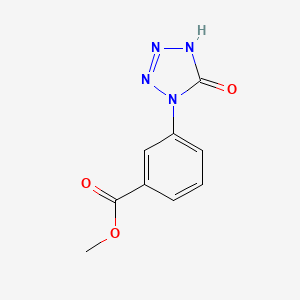

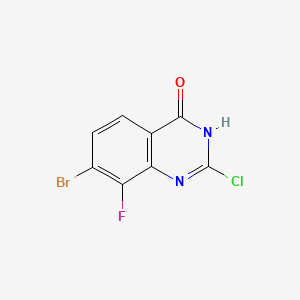
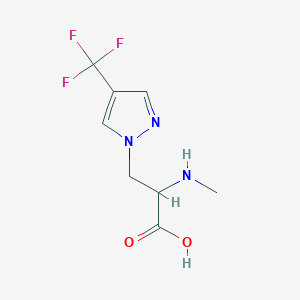
![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13635080.png)
